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molecular formula C20H18 B084833 1,3-dibenzylbenzene CAS No. 15180-20-8

1,3-dibenzylbenzene

Cat. No. B084833
M. Wt: 258.4 g/mol
InChI Key: OJQIGLSPYANTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06008283

Procedure details

In a 4 neck, 1 liter flask fitted with thermocouple, mechanical stirrer, Barrett trap with condenser, nitrogen line, and stopper, 1,3-dibenzoylbenzene (197 g) and hydrazine monohydrate (280 g) were heated in diethyleneglycol (540 ml) at 100° C. for 4 hours. The mixture was then heated to 160° C. while collecting water and excess hydrazine hydrate in a Barrett trap. Potassium hydroxide (43.7 g) was slowly added over 0.5 hour while the temperature was slowly increased to 200° C. The temperature was maintained at 200° C. for 1 hour. The reaction was cooled to room temperature and 1 L of water was added and stirred for 20 minutes. The contents were transferred to a separatory funnel. The reactor was rinsed with 250 ml dichloromethane and the rinse added to the water layer. The water was extracted three times with dichloromethane (250 ml each) and the combined organic phases were backwashed with 1 L water. The organic phases were dried over magnesium sulfate, filtered and the solvent removed on a rotary evaporator to give 1,3-dibenzylbenzene as a pale yellow liquid (168.3 g, 94.7% yield).
Quantity
197 g
Type
reactant
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step One
Yield
94.7%

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15](=O)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:10]=1)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.NN>C(O)COCCO>[CH2:15]([C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:10]=1)[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
197 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC(=CC=C1)C(C1=CC=CC=C1)=O
Name
Quantity
280 g
Type
reactant
Smiles
O.NN
Name
Quantity
540 mL
Type
solvent
Smiles
C(COCCO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 4 neck, 1 liter flask fitted with thermocouple, mechanical stirrer, Barrett trap with condenser
CUSTOM
Type
CUSTOM
Details
while collecting water and excess hydrazine hydrate in a Barrett trap
ADDITION
Type
ADDITION
Details
Potassium hydroxide (43.7 g) was slowly added over 0.5 hour while the temperature
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
was slowly increased to 200° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at 200° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
ADDITION
Type
ADDITION
Details
1 L of water was added
CUSTOM
Type
CUSTOM
Details
The contents were transferred to a separatory funnel
WASH
Type
WASH
Details
The reactor was rinsed with 250 ml dichloromethane
ADDITION
Type
ADDITION
Details
the rinse added to the water layer
EXTRACTION
Type
EXTRACTION
Details
The water was extracted three times with dichloromethane (250 ml each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed on a rotary evaporator

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CC(=CC=C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 168.3 g
YIELD: PERCENTYIELD 94.7%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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